Cloxacillin benzathine

Description

Properties

IUPAC Name |

(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H18ClN3O5S.C16H20N2/c2*1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);1-10,17-18H,11-14H2/t2*13-,14+,17-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCFKSXGORCFOW-VZHMHXRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H56Cl2N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020014 | |

| Record name | Cloxacillin benzathine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1112.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23736-58-5 | |

| Record name | Cloxacillin Benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023736585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloxacillin benzathine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2α,5α,6β)]-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOXACILLIN BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC79L7PV2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Mechanism of Action of Cloxacillin Benzathine Against Staphylococcus aureus: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cloxacillin (B1194729) benzathine is a semi-synthetic, isoxazolyl penicillin antibiotic highly effective against infections caused by penicillinase-producing Staphylococcus aureus.[1] As a member of the β-lactam class of antibiotics, its primary mechanism of action is the disruption of bacterial cell wall synthesis, a process vital for bacterial survival and replication.[2][3] This technical guide provides a comprehensive analysis of the molecular interactions, cellular consequences, and resistance mechanisms associated with cloxacillin's activity against S. aureus.

Primary Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of cloxacillin is achieved through the inhibition of the final steps of peptidoglycan biosynthesis.[3] Peptidoglycan is an essential polymer that forms the structural scaffolding of the bacterial cell wall, providing mechanical strength and protection against osmotic lysis. Cloxacillin's molecular targets are the Penicillin-Binding Proteins (PBPs), a group of transpeptidase enzymes responsible for the cross-linking of peptidoglycan strands.[4]

The structure of cloxacillin mimics the D-alanyl-D-alanine terminal of the nascent peptidoglycan chain.[5][6] This structural similarity allows cloxacillin to bind to the active site of PBPs.[6] This binding results in the formation of a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site, effectively inactivating the enzyme.[3][6] The inhibition of transpeptidation weakens the cell wall, leading to osmotic instability and subsequent cell lysis. Methicillin-sensitive S. aureus (MSSA) possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4.[7]

Signaling Pathway of Peptidoglycan Synthesis and Inhibition by Cloxacillin

The synthesis of peptidoglycan in S. aureus is a multi-step process that begins in the cytoplasm and is completed on the outer surface of the cell membrane.[8][9]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's efficacy, representing the lowest concentration that prevents visible bacterial growth.

| Staphylococcus aureus Strain | Cloxacillin MIC (µg/mL) | Reference |

| Cloxacillin-Susceptible | Typically ≤ 2 | [10] |

| Methicillin-Resistant (MRSA) | ≥ 4 | [10] |

| MRSA Isolate 1 (n=5) | ≥ 32 | [10][11] |

| MRSA Isolate 2 (n=1) | ≥ 128 | [10][11] |

| MRSA Isolate 3 (n=4) | > 128 | [10][11] |

Mechanisms of Resistance in Staphylococcus aureus

S. aureus has developed two primary mechanisms of resistance to β-lactam antibiotics.[12]

-

β-Lactamase Production: Some S. aureus strains produce β-lactamase (penicillinase), an enzyme that hydrolyzes the amide bond in the β-lactam ring of susceptible penicillins, rendering them inactive.[13][14] Cloxacillin's bulky isoxazolyl side chain provides steric hindrance, protecting its β-lactam ring from hydrolysis by staphylococcal β-lactamase.[3][15]

-

Altered Penicillin-Binding Proteins (PBP2a): Methicillin-resistant S. aureus (MRSA) acquires the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a (or PBP2').[13][16] PBP2a has a low binding affinity for most β-lactam antibiotics, including cloxacillin.[17] In the presence of cloxacillin, which inactivates the native PBPs, PBP2a can still carry out the transpeptidation reactions necessary for cell wall synthesis, allowing the bacterium to survive.[13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution

This protocol outlines the agar dilution method for determining the MIC of cloxacillin against S. aureus.[10]

a. Preparation of Cloxacillin Stock and Dilutions:

-

Prepare a stock solution of cloxacillin in sterile distilled water.

-

Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 128 µg/mL) at 10 times the final desired concentration.

b. Plate Preparation:

-

Prepare Mueller-Hinton agar and autoclave.

-

Cool the agar to 50°C in a water bath.

-

Add the appropriate volume of each cloxacillin dilution to individual flasks of molten agar to achieve the final desired concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

c. Inoculum Preparation:

-

From a pure culture of S. aureus on an agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in 4-5 mL of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

d. Inoculation and Incubation:

-

Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each cloxacillin-containing and control (no antibiotic) agar plate.

-

Incubate the plates at 35°C for 18-24 hours.

e. Interpretation:

-

The MIC is the lowest concentration of cloxacillin that completely inhibits visible growth of the S. aureus isolate.[11]

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of cloxacillin for S. aureus PBPs.[18][19][20]

a. Membrane Preparation:

-

Culture S. aureus to the mid-logarithmic growth phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris, pH 8).[21]

-

Lyse the cells using a method such as a French press or sonication.[21]

-

Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation.[19]

-

Resuspend the membrane pellet in a suitable buffer.[21]

b. Competitive Binding:

-

Incubate a standardized amount of the membrane preparation with varying concentrations of unlabeled cloxacillin for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

Add a fixed, sub-saturating concentration of a labeled penicillin, such as Bocillin-FL (a fluorescent penicillin derivative), to the mixture and incubate for a shorter duration (e.g., 10 minutes).[20]

c. Detection and Analysis:

-

Stop the reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

-

Visualize the fluorescently labeled PBPs using a fluorescence scanner.

-

Quantify the intensity of the bands corresponding to each PBP. A decrease in fluorescence intensity with increasing cloxacillin concentration indicates competitive binding.

-

Determine the IC₅₀ value (the concentration of cloxacillin required to inhibit 50% of the labeled penicillin binding) from a dose-response curve.

Conclusion

Cloxacillin benzathine remains a clinically important antibiotic for the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its efficacy is rooted in the specific and potent inhibition of penicillin-binding proteins, leading to the disruption of cell wall synthesis and subsequent bacterial death. Understanding the molecular basis of its action, along with the mechanisms of resistance, is crucial for its appropriate clinical use and for the development of future antimicrobial strategies. The experimental protocols detailed herein provide a framework for the continued investigation of β-lactam antibiotics and their interactions with bacterial targets.

References

- 1. This compound Manufacturer in Ahmedabad [anglebiopharma.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Lactams against the Fortress of the Gram-Positive Staphylococcus aureus Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Penicillin-Binding Protein 1 of Staphylococcus aureus Is Essential for Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. banglajol.info [banglajol.info]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Beta-lactam resistance in Staphylococcus aureus: the adaptive resistance of a plastic genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Cloxacillin - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Penicillin - Wikipedia [en.wikipedia.org]

- 18. A method to assay penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Physicochemical Properties of Cloxacillin Benzathine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloxacillin (B1194729) benzathine is the benzathine salt of cloxacillin, a semi-synthetic, beta-lactamase-resistant penicillin antibiotic.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its stability, dissolution, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Cloxacillin benzathine, offering detailed experimental protocols and structured data to support research and development activities in the pharmaceutical sciences.

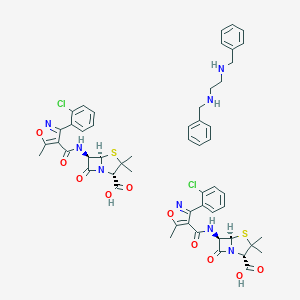

Chemical Structure and Identification

This compound is a salt composed of two molecules of cloxacillin and one molecule of benzathine (N,N'-dibenzylethylenediamine).[1]

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for understanding the drug's behavior in various pharmaceutical formulations and biological systems.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₅₄H₅₆Cl₂N₈O₁₀S₂ | [1][2] |

| Molecular Weight | 1112.11 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| CAS Number | 23736-58-5 | [1][2] |

Solubility and Partition Coefficient

| Property | Value | Reference |

| Water Solubility | Practically insoluble | [4] |

| Methanol Solubility | Slightly soluble | [2] |

| Ethanol Solubility | Soluble | [4] |

| LogP (calculated) | 2.53 | [4] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | >145°C (decomposes) | [2] |

| Boiling Point (calculated) | 689.7 °C at 760 mmHg | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on established pharmacopeial methods and scientific literature.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a sealed vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: The suspension is filtered through a 0.45 µm membrane filter to separate the undissolved solid from the saturated solution.[6] Centrifugation can also be used as an alternative to filtration.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[7]

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Stability-Indicating HPLC Method

This method is used to quantify this compound and to separate it from its degradation products, making it suitable for stability studies.

Methodology:

-

Chromatographic System:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 20:80 v/v).[8] The mobile phase should be filtered and degassed before use.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength of 224 nm is suitable for cloxacillin.[8]

-

Injection Volume: A 20 µL injection volume is commonly used.[8]

-

-

Standard and Sample Preparation:

-

Standard Solution: A stock solution of Cloxacillin sodium reference standard is prepared in a suitable diluent (e.g., acetonitrile (B52724) or the mobile phase) at a known concentration.[8]

-

Sample Solution: A known weight of this compound is dissolved in the diluent to achieve a concentration within the linear range of the method.

-

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions as per ICH guidelines:

-

Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: The drug is exposed to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: The drug is treated with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Degradation: The solid drug is exposed to high temperatures.

-

Photolytic Degradation: The drug is exposed to UV and visible light.[9]

-

-

Analysis and Validation: The stressed samples are analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent drug peak. The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[8]

Characterization of Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can exhibit different physicochemical properties.

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and purity.

-

Procedure: A small amount of the this compound sample (typically 3-5 mg) is weighed into an aluminum pan and sealed. The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range under an inert atmosphere (e.g., nitrogen). The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events.

-

-

Powder X-ray Diffraction (PXRD):

-

Principle: PXRD is a non-destructive technique used to identify the crystalline phases present in a solid material based on their unique diffraction patterns.

-

Procedure: A powdered sample of this compound is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram provides a fingerprint of the crystalline structure.[10]

-

-

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. Different polymorphs can have different IR spectra due to variations in their crystal lattice.

-

Procedure: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum shows absorption bands corresponding to specific functional groups and can be used to differentiate between polymorphs.[10]

-

Degradation Pathway Elucidation

Understanding the degradation pathways of a drug is crucial for ensuring its stability and safety.

Diagram: General Workflow for Physicochemical Characterization

Caption: A general workflow for the physicochemical characterization of this compound.

Methodology:

-

Generation of Degradation Products: Forced degradation studies, as described in the stability-indicating HPLC method, are performed to generate sufficient quantities of degradation products.

-

Separation and Isolation: The degradation products are separated from the parent drug and from each other using preparative HPLC.

-

Structural Elucidation: The isolated degradation products are subjected to various spectroscopic techniques to determine their chemical structures:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information about the molecular weight and fragmentation pattern of the degradation products, which is crucial for their identification.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of the degradation products.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the degradation products.

-

-

Pathway Proposal: Based on the identified structures of the degradation products, a degradation pathway for this compound can be proposed. For cloxacillin, a common degradation pathway involves the opening of the β-lactam ring to form cloxacilloic acid.[11]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The structured data tables, comprehensive experimental protocols, and visual diagrams are intended to serve as a valuable resource for scientists and researchers involved in the development and analysis of pharmaceutical products containing this important antibiotic. A thorough understanding and application of these principles are fundamental to ensuring the quality, safety, and efficacy of this compound formulations.

References

- 1. This compound | C54H56Cl2N8O10S2 | CID 64706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 23736-58-5 | FC171054 | Biosynth [biosynth.com]

- 3. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]

- 4. medkoo.com [medkoo.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. akjournals.com [akjournals.com]

- 10. Polymorphism of flucloxacillin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Cloxacillin Benzathine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for cloxacillin (B1194729) benzathine, a key beta-lactam antibiotic. The document details the chemical pathways, experimental protocols, and purification methodologies, supported by quantitative data and process visualizations to aid researchers and professionals in the field of drug development and manufacturing.

Introduction

Cloxacillin benzathine is the benzathine salt of cloxacillin, a semisynthetic antibiotic derived from penicillin.[1][2] It is effective against penicillinase-producing staphylococci and is primarily used in veterinary medicine for the treatment of mastitis in cattle.[1] The synthesis of this compound is a multi-step process that begins with the formation of cloxacillin, which is then converted to its benzathine salt to improve its stability and provide a long-acting formulation. This guide will elaborate on the core chemical reactions and purification steps involved in its production.

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of cloxacillin sodium from 6-aminopenicillanic acid (6-APA). The second stage is the conversion of cloxacillin sodium to this compound through a salt formation reaction.

Stage 1: Synthesis of Cloxacillin Sodium

The synthesis of cloxacillin sodium involves the acylation of 6-aminopenicillanic acid (6-APA) with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. A detailed experimental protocol based on patent literature is outlined below.[3][4]

Experimental Protocol: Synthesis of Cloxacillin Sodium

-

Preparation of 6-APA Sodium Salt: 80 kg of 6-aminopenicillanic acid (6-APA) is added to 900 L of purified water in a condensation reaction tank. The mixture is cooled to 15-17°C with stirring. A 10% sodium hydroxide (B78521) solution is then added to dissolve the 6-APA completely, forming the sodium salt.[4]

-

Preparation of the Acylating Agent: In a separate vessel, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is dissolved in an organic solvent such as ethyl acetate, methyl acetate, or butyl acetate.[4]

-

Condensation Reaction: The solution of the acylating agent is added to the 6-APA sodium salt solution. The reaction temperature is maintained at 24-28°C for 90 ± 10 minutes.[4]

-

Acidification: After the condensation reaction is complete, a dilute sulfuric acid solution (10-70%) is added dropwise to adjust the pH of the mixture to 2.8-3.2, which precipitates the cloxacillin acid.[4]

-

Formation of Cloxacillin Sodium: A salt-forming agent, sodium isooctanoate, is added to the cloxacillin acid suspension in an organic solvent. The reaction is carried out at 35-40°C to form cloxacillin sodium.[4]

Quantitative Data for Cloxacillin Sodium Synthesis

| Parameter | Value | Reference |

| Starting Material (6-APA) | 80 kg | [4] |

| Purified Water | 900 L | [4] |

| Reaction Temperature (Condensation) | 24-28 °C | [4] |

| Reaction Time (Condensation) | 90 ± 10 minutes | [4] |

| pH (Acidification) | 2.8-3.2 | [4] |

| Molar Yield (Crystallization) | > 88% | [5] |

| Product Purity (HPLC) | > 99.4% | [5] |

Stage 2: Synthesis of this compound

This compound is synthesized from the cloxacillin sodium solution via a double decomposition reaction with N,N'-dibenzylethylenediamine diacetate.[3]

Experimental Protocol: Synthesis of this compound

-

Preparation of Cloxacillin Sodium Solution: The cloxacillin sodium obtained from the previous stage is dissolved in an aqueous solution of an organic solvent.[3]

-

Double Decomposition Reaction: A solution of N,N'-dibenzylethylenediamine diacetate is added to the cloxacillin sodium solution. This results in a double decomposition reaction, where the sodium ions are exchanged for the benzathine molecule, leading to the precipitation of this compound.[3]

-

Isolation of the Product: The precipitated this compound is then isolated by filtration.

The overall synthesis pathway is visualized in the following diagram:

Caption: Synthesis pathway of this compound.

Purification of this compound

Purification of the final product is crucial to meet pharmaceutical standards. Crystallization is the primary method used for the purification of this compound.

Crystallization Process

The crude this compound obtained from the synthesis is purified by crystallization from a suitable solvent system. The choice of solvent is critical to obtain high purity and good crystal morphology.

Experimental Protocol: Crystallization of this compound

-

Dissolution: The crude this compound is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature.

-

Cooling and Crystallization: The hot solution is gradually cooled to allow for the formation of crystals. The cooling rate can influence the crystal size and purity.

-

Filtration: The crystallized product is separated from the mother liquor by filtration.

-

Washing: The crystals are washed with a cold solvent to remove any remaining impurities.

-

Drying: The purified crystals are dried under vacuum to remove residual solvent. A patent for the precursor, cloxacillin sodium, specifies drying in a vacuum at 40-60°C.[4]

Quantitative Data for Purification

| Parameter | Value | Reference |

| Drying Temperature (for Cloxacillin Sodium) | 40-60 °C | [4] |

| Purity of this compound | 98.0% min | [6] |

The general workflow for the purification process is illustrated below:

Caption: Purification workflow for this compound.

Quality Control and Analysis

The purity and identity of the synthesized this compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product and for assaying its potency.

-

Infrared (IR) Spectroscopy: Used to confirm the identity of the compound by comparing its spectrum with that of a reference standard.

-

Crystallinity: Assessed to ensure the correct solid-state form of the drug.

Conclusion

The synthesis and purification of this compound involve a well-defined chemical pathway followed by a rigorous purification process. The successful production of high-purity this compound relies on careful control of reaction parameters and the optimization of the crystallization process. This guide provides a foundational understanding of these processes to aid in the development and manufacturing of this important veterinary antibiotic. Further research into optimizing solvent systems for crystallization and improving reaction yields can contribute to more efficient and sustainable production methods.

References

- 1. This compound | 23736-58-5 | FC171054 | Biosynth [biosynth.com]

- 2. This compound | C54H56Cl2N8O10S2 | CID 64706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105566349A - Synthesis process of o-chloro-benzathine penicillin - Google Patents [patents.google.com]

- 4. CN111205305A - The preparation technology of cloxacillin sodium - Google Patents [patents.google.com]

- 5. CN102086213A - Crystallization preparation method of cloxacillin sodium - Google Patents [patents.google.com]

- 6. This compound Manufacturer in Ahmedabad [anglebiopharma.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Cloxacillin Salts

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspects of determining the crystal structure of cloxacillin (B1194729) salts, a crucial step in pharmaceutical development for ensuring drug stability, bioavailability, and consistent manufacturing. While comprehensive crystallographic data for Cloxacillin benzathine is not publicly available, this document utilizes the detailed published data for a closely related and structurally significant analogue, Cloxacillin sodium monohydrate , as a practical and illustrative framework. The methodologies and data presentation formats described herein are directly applicable to the analysis of this compound.

The solid-state structure of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can impact solubility, dissolution rate, and ultimately, therapeutic efficacy.[1][2] Therefore, a thorough characterization of the crystal structure is a regulatory expectation and a cornerstone of robust drug development.[1]

Physicochemical Properties of this compound

Prior to delving into the intricacies of crystal structure, a foundational understanding of the physicochemical properties of this compound is essential.

| Property | Value | Source |

| Molecular Formula | C₅₄H₅₆Cl₂N₈O₁₀S₂ | [3] |

| Molecular Weight | 1112.1 g/mol | [3] |

| CAS Number | 23736-58-5 | [4] |

| Appearance | Crystalline powder | [5] |

| Solubility | Slightly soluble in methanol (B129727) and water | [6] |

| Storage Temperature | 2°C - 8°C | [7] |

Crystal Structure Analysis: A Case Study of Cloxacillin Sodium Monohydrate

The crystal structure of Cloxacillin sodium monohydrate was successfully elucidated using synchrotron X-ray powder diffraction data, followed by refinement and optimization.[8][9][10] This approach is powerful for obtaining detailed structural information when single crystals of sufficient size and quality are not available.[11]

Crystallographic Data

The following table summarizes the key crystallographic data for Cloxacillin sodium monohydrate.[8][9]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.98936(12) Å |

| b = 10.91809(10) Å | |

| c = 25.5593(6) Å | |

| Unit Cell Volume | 2229.50(5) ų |

| Molecules per Unit Cell (Z) | 4 |

Interatomic Distances and Molecular Geometry

The analysis of the Cloxacillin sodium monohydrate structure reveals a complex coordination environment for the sodium ion. The crystal structure is characterized by corner-sharing chains of irregular NaO₅ polyhedra that extend along the a-axis.[8] The carboxylate group of the cloxacillin molecule chelates to one sodium ion and bridges to another.[8] The coordination sphere is completed by a water molecule and a carbonyl group.[8] The Na-O bonds are predominantly ionic with some covalent character.[8][9]

Experimental Protocols

The determination of the crystal structure of a pharmaceutical compound like a cloxacillin salt involves a series of sophisticated analytical techniques. The workflow diagram below illustrates the typical process, followed by detailed descriptions of the key experimental protocols.

Sample Preparation

The initial step involves preparing the cloxacillin salt sample for analysis. A representative sample of the crystalline powder is used. If the particle size is not uniform, gentle grinding may be applied to ensure random orientation of the crystallites, which is crucial for obtaining high-quality powder diffraction data. The finely ground powder is then carefully packed into a thin-walled glass or polymer capillary tube.

X-ray Powder Diffraction (XRPD) Data Collection

X-ray powder diffraction is the primary technique for characterizing crystalline solids.[12] For high-resolution data, especially for complex organic molecules, synchrotron radiation is often employed due to its high intensity and collimation.[8]

-

Instrumentation: A high-resolution powder diffractometer at a synchrotron facility is used.

-

Radiation: Monochromatic X-rays of a specific wavelength are selected.

-

Data Acquisition: The capillary containing the sample is mounted on the diffractometer and rotated to ensure that all possible crystallite orientations are exposed to the X-ray beam. The detector records the intensity of the diffracted X-rays as a function of the scattering angle (2θ). The resulting plot of intensity versus 2θ is the X-ray powder diffraction pattern.

Structure Determination and Refinement

The collected powder diffraction pattern is then used to determine the crystal structure.

-

Indexing and Space Group Determination: The positions of the diffraction peaks are used to determine the unit cell parameters and the crystal system through a process called indexing. The systematic absences of certain reflections in the pattern provide information about the crystal's symmetry, leading to the determination of the space group.[8]

-

Rietveld Refinement: This is a powerful technique for refining the crystal structure from powder diffraction data.[13] An initial structural model is proposed, and a theoretical powder diffraction pattern is calculated from this model. The parameters of the model (including atomic positions, lattice parameters, and instrumental factors) are then adjusted in a least-squares refinement process to minimize the difference between the calculated and the observed diffraction patterns.[8]

-

Density Functional Theory (DFT) Optimization: To further refine the positions of the atoms, particularly the hydrogen atoms which are difficult to locate accurately with X-ray diffraction, computational methods such as Density Functional Theory (DFT) are employed.[8][13] This method optimizes the geometry of the molecule based on quantum mechanical principles, providing a more accurate and energetically favorable final structure.[8]

Logical Relationships in Structural Analysis

The process of solving a crystal structure from powder data involves a logical progression from the experimental data to the final, refined structure. This relationship is depicted in the following diagram.

Conclusion

The crystal structure analysis of cloxacillin salts is a multifaceted process that is indispensable for the development of safe and effective pharmaceutical products. While specific crystallographic data for this compound remains elusive in the public domain, the detailed analysis of Cloxacillin sodium monohydrate provides a robust template for the experimental and computational methodologies required. The use of high-resolution X-ray powder diffraction, coupled with powerful refinement techniques like the Rietveld method and DFT calculations, enables a comprehensive understanding of the solid-state structure. This knowledge is paramount for controlling the physical properties of the API and ensuring the consistent quality and performance of the final drug product.

References

- 1. US20070093462A1 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents [patents.google.com]

- 2. US20120264605A1 - Multi-Functional Ionic Liquid Compositions for Overcoming Polymorphism and Imparting Improved Properties for Active Pharmaceutical, Biological, Nutritional, and Energetic Ingredients - Google Patents [patents.google.com]

- 3. This compound | C54H56Cl2N8O10S2 | CID 64706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound British Pharmacopoeia (BP) Reference Standard 23736-58-5 [sigmaaldrich.com]

- 6. nikyang.com [nikyang.com]

- 7. This compound | 23736-58-5 | FC171054 | Biosynth [biosynth.com]

- 8. Crystal structure of cloxacillin sodium monohydrate, C19H17ClN3O5SNa(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns | MDPI [mdpi.com]

- 12. moodle2.units.it [moodle2.units.it]

- 13. Crystal structure of cloxacillin sodium monohydrate, C19H17ClN3O5SNa(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

A Technical Guide to the Solubility of Cloxacillin Benzathine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cloxacillin (B1194729) benzathine, a widely used semi-synthetic beta-lactamase resistant penicillin antibiotic. Due to the limited availability of specific quantitative solubility data for cloxacillin benzathine in a range of organic solvents in publicly accessible literature, this guide also includes solubility data for the closely related cloxacillin sodium salt to provide a comparative reference. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, along with a visual representation of the experimental workflow.

Solubility Data

This compound

Qualitative solubility data for this compound indicates that it is slightly soluble in methanol (B129727) and water.[1][2][3][4] A key study, "Solid–Liquid Phase Equilibrium and Mixing Properties of this compound in Pure and Mixed Solvents," contains detailed quantitative data but was not available for direct consultation.[5][6]

Cloxacillin Sodium

To provide a quantitative perspective, the solubility of cloxacillin sodium, a related salt, is presented below. It is crucial to note that the solubility of this compound will differ from that of cloxacillin sodium due to the different salt forms.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | ~ 2 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~ 16 | Not Specified |

| Dimethylformamide (DMF) | ~ 20 | Not Specified |

| Water | 55 | Not Specified |

| Methanol | 25 | Not Specified |

| Ethanol | 25 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 55 | Not Specified |

| Acetone | Slightly Soluble | Not Specified |

| Chloroform | Slightly Soluble | Not Specified |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The equilibrium solubility of this compound in various organic solvents can be reliably determined using the shake-flask method.[7] This method involves equilibrating an excess amount of the solid drug in the solvent of interest and then quantifying the concentration of the dissolved drug in the supernatant.

Materials and Equipment

-

This compound (pure, crystalline powder)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solvent: Prepare the desired organic solvents.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to facilitate the separation of the undissolved solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

Analytical Method: HPLC-UV

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a suitable ratio.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 225 nm.

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the unknown samples by interpolation from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

Caption: Workflow for Solubility Determination of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Penicillins’ Solubility in Supercritical Carbon Dioxide: Modeling by Cubic Equations of States Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the Degradation Pathways and Products of Cloxacillin Benzathine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of cloxacillin (B1194729) benzathine, a widely used semi-synthetic penicillin antibiotic. Understanding the stability of this drug substance is critical for the development of robust formulations, the establishment of appropriate storage conditions, and the assurance of patient safety. This document details the primary degradation mechanisms, identifies the resulting degradation products, presents quantitative data from stability and forced degradation studies, and outlines the experimental protocols for their analysis.

Core Degradation Pathways of the Cloxacillin Moiety

Cloxacillin, the active component of cloxacillin benzathine, is susceptible to degradation through several pathways, primarily hydrolysis and, to a lesser extent, oxidation and photolysis. The presence of the β-lactam ring is the main determinant of its instability.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for cloxacillin, occurring under both acidic and alkaline conditions. The primary product of this pathway is cloxacillin penicilloic acid , which is microbiologically inactive. Further degradation can lead to the formation of cloxacillin penilloic acid .

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the β-lactam ring is opened, leading to the formation of cloxacillin penicilloic acid.

-

Base-Catalyzed Hydrolysis: In alkaline environments, the hydrolysis of the β-lactam ring also yields cloxacillin penicilloic acid. The rate of degradation is generally faster in alkaline conditions compared to acidic conditions.

Oxidative Degradation

Cloxacillin can undergo oxidation, particularly at the thioether group in the thiazolidine (B150603) ring, which can lead to the formation of sulfoxide (B87167) derivatives. Studies have shown that cloxacillin degrades in the presence of oxidizing agents like hydrogen peroxide.[1]

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of cloxacillin. Photolytic degradation can involve complex reactions, including cleavage of the β-lactam and thiazolidine rings. Studies have shown significant degradation under photolytic conditions.

Degradation of the Benzathine Moiety

This compound is a salt of cloxacillin with benzathine (N,N'-dibenzylethylenediamine). The benzathine moiety itself can be subject to degradation, although it is generally more stable than the cloxacillin molecule. Its degradation can be influenced by factors such as temperature and pH. The primary degradation pathway for benzathine would involve the cleavage of the ethylenediamine (B42938) bridge or modifications to the benzyl (B1604629) groups.

Quantitative Degradation Data

Forced degradation studies are essential to understand the stability profile of a drug substance. The following tables summarize quantitative data from various studies on cloxacillin degradation under different stress conditions. It is important to note that most of the available data is for cloxacillin sodium, but it provides a strong indication of the stability of the cloxacillin moiety in this compound.

Table 1: Summary of Cloxacillin Degradation under Forced Conditions

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |

| Acid Hydrolysis | 0.1 N HCl | 30 min | Room Temp | Significant | [1] |

| 0.001 N HCl | 4 h | 60°C | 27.24% | [2] | |

| Base Hydrolysis | 0.05 N NaOH | 5 min | Room Temp | Significant | [1] |

| 0.001 N NaOH | 4 h | 60°C | 20.15% | [2] | |

| Oxidative | 0.03% H₂O₂ | 1 h | Room Temp | Significant | [1] |

| 0.3% H₂O₂ | 2 h | Room Temp | 21.46% | [2] | |

| Thermal | Dry Heat | 3 days | 60°C | Stable | [1] |

| Photolytic | UV/Fluorescent Light | 14 days | 40°C / 75% RH | Stable | [2] |

| UV/ZnO | 180 min | Not Specified | Complete | [3] |

Table 2: Kinetic Data for Cloxacillin Degradation

| Condition | Kinetic Model | Rate Constant (k) | Half-life (t½) | Reference |

| Aqueous Solution (pH 4.5) | First-order | - | 79.7 ± 3.2 min | [4] |

| Aqueous Solution (pH 6.5) | First-order | - | 66.9 ± 2.1 min | [4] |

| UV/ZnO Photocatalysis | Pseudo-first order | 0.029 min⁻¹ | - | [3] |

| Plasma Treatment | First-order | 0.366 min⁻¹ | - | [2] |

Experimental Protocols

Accurate assessment of this compound degradation requires robust analytical methods. Stability-indicating high-performance liquid chromatography (HPLC) is the most common technique employed.

Forced Degradation Study Protocol

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Methodology:

-

Acid Degradation: Dissolve this compound in a suitable solvent and add 0.1 N hydrochloric acid. Keep the solution at room temperature for a specified period (e.g., 30 minutes), then neutralize with 0.1 N sodium hydroxide.[1]

-

Base Degradation: Dissolve this compound in a suitable solvent and add 0.05 N sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 5 minutes), then neutralize with 0.05 N hydrochloric acid.[1]

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 1 hour).[1]

-

Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 3 days).[1]

-

Photodegradation: Expose the solid drug substance or a solution of the drug to a combination of UV and fluorescent light in a photostability chamber for a specified duration.[2]

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To separate and quantify cloxacillin from its degradation products.

Typical Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase: A gradient elution is often used.

-

Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 6.8).[1]

-

Mobile Phase B: A mixture of methanol (B129727) and acetonitrile (B52724) (e.g., 75:25 v/v).[1]

-

-

Flow Rate: 0.35 mL/min.[1]

-

Detection: UV detection at 225 nm.[1]

-

Injection Volume: 10 µL.[1]

-

Column Temperature: 30°C.[1]

LC-MS/MS for Degradation Product Identification

Objective: To identify the chemical structures of the degradation products.

Typical Conditions:

-

LC System: A UPLC or HPLC system coupled to a mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Mass Analyzer: Time-of-Flight (TOF) or Ion Trap for accurate mass measurements and fragmentation studies (MSn).[2]

-

Mobile Phase: Use of volatile buffers like ammonium (B1175870) formate (B1220265) is necessary for MS compatibility.[2]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows.

References

- 1. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Cloxacillin Sodium in Its Bulk Form and Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of amoxicillin, ampicillin and cloxacillin antibiotics in aqueous solution by the UV/ZnO photocatalytic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cjhp-online.ca [cjhp-online.ca]

In Vitro Antibacterial Spectrum of Cloxacillin Benzathine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloxacillin (B1194729) benzathine, a semisynthetic beta-lactam antibiotic, is a salt form of cloxacillin designed for sustained release. While the benzathine formulation is primarily for in vivo use to prolong the antibiotic's presence, the in vitro antibacterial spectrum is determined by the cloxacillin molecule itself. This technical guide provides a comprehensive overview of the in vitro activity of cloxacillin, focusing on its mechanism of action, antibacterial spectrum primarily against Gram-positive bacteria, and detailed experimental protocols for its evaluation. Cloxacillin is a penicillinase-resistant penicillin, making it particularly effective against beta-lactamase-producing staphylococci.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][3] This document summarizes the available quantitative data on its in vitro efficacy, outlines standardized methodologies for susceptibility testing, and provides visual representations of its molecular pathway and experimental workflows.

Mechanism of Action

Cloxacillin, like other beta-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[2] The primary targets are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

Cloxacillin's structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs.[2] This binding is covalent and inactivates the enzyme, preventing the cross-linking of peptidoglycan strands. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[3][4] The bulky side chain of cloxacillin sterically hinders the action of beta-lactamase enzymes produced by some bacteria, which would otherwise inactivate the antibiotic.[3]

In Vitro Antibacterial Spectrum

The in vitro activity of cloxacillin is primarily directed against Gram-positive bacteria, particularly species of Staphylococcus and Streptococcus. It is generally less active than benzylpenicillin against penicillin-sensitive Gram-positive cocci but is valued for its stability against penicillinases produced by staphylococci. It has limited to no activity against most Gram-negative bacteria.

Note on Cloxacillin Benzathine in In Vitro Testing: this compound is a long-acting formulation where cloxacillin is combined with benzathine to slow its release and absorption in the body. For in vitro susceptibility testing, the more soluble sodium salt of cloxacillin is typically used. The results are indicative of the intrinsic activity of the cloxacillin molecule.

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cloxacillin against various clinically relevant bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight incubation.

Table 1: In Vitro Activity of Cloxacillin against Staphylococcus species

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Breakpoints (µg/mL) |

| Staphylococcus aureus (MSSA) | - | 0.10 - 1.60[5] | 0.20[5] | 0.40[5] | ≤2 (S), ≥4 (R) |

| Staphylococcus aureus (MRSA) | 10 | ≥32 - >128[6] | - | - | ≥4 (R) |

| Staphylococcus epidermidis | - | 0.5 - 512[3] | 64[3] | 256[3] | ≤0.25 (S), ≥0.5 (R) |

| Coagulase-negative Staphylococci | - | - | 0.5 | 1.0 | ≤0.25 (S), ≥0.5 (R) |

Table 2: In Vitro Activity of Cloxacillin against Streptococcus and Enterococcus species

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Breakpoints (µg/mL) |

| Streptococcus pyogenes (Group A) | - | 0.02 - 0.10[5] | 0.05[5] | - | Not Defined |

| Streptococcus agalactiae (Group B) | - | - | 0.5[7] | - | Not Defined |

| Streptococcus pneumoniae | - | 0.10 - 0.80[5] | 0.20[5] | - | Not Defined |

| Beta-hemolytic streptococci (Groups A, C, G) | - | - | ≤0.064[7] | - | Not Defined |

| Enterococcus faecalis | - | - | - | - | Resistant[8] |

Table 3: In Vitro Activity of Cloxacillin against other Gram-positive bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Breakpoints (µg/mL) |

| Corynebacterium diphtheriae | 108 | <0.016 - 2 | - | - | Not Defined |

| Corynebacterium jeikeium | - | - | - | - | Poor Activity |

| Clostridium perfringens | - | - | - | - | Active |

(S) = Susceptible, (R) = Resistant. CLSI breakpoints are for oxacillin (B1211168) and are used to infer susceptibility to other penicillinase-stable penicillins like cloxacillin.

Experimental Protocols

Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines. The most common methods for MIC determination are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method involves preparing two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism.

Materials:

-

Cloxacillin sodium powder

-

Appropriate solvent (e.g., sterile distilled water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test bacterial isolate

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

-

Quality control strains (e.g., Staphylococcus aureus ATCC 29213)

Procedure:

-

Preparation of Cloxacillin Stock Solution: Prepare a stock solution of cloxacillin sodium in a suitable solvent at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the cloxacillin stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of cloxacillin concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of cloxacillin that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of the plates.

Materials:

-

Cloxacillin sodium powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Water bath (45-50°C)

-

Test bacterial isolate and quality control strains

-

Inoculum replicating device

Procedure:

-

Preparation of Antibiotic-Containing Plates:

-

Prepare a series of cloxacillin solutions at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C in a water bath.

-

Add 2 mL of each antibiotic concentration to 18 mL of molten agar, mix gently, and pour into sterile petri dishes. Allow the agar to solidify.

-

-

Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).

-

Inoculation: Spot a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including a growth control plate with no antibiotic. This should deliver approximately 10⁴ CFU per spot.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of cloxacillin that prevents the growth of more than one colony or a fine film of growth.

Conclusion

References

- 1. Agar dilution - Wikipedia [en.wikipedia.org]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The issue beyond resistance: Methicillin-resistant Staphylococcus epidermidis biofilm formation is induced by subinhibitory concentrations of cloxacillin, cefazolin, and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 8. wikem.org [wikem.org]

An In-depth Technical Guide to Cloxacillin Benzathine: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloxacillin (B1194729) benzathine is a semi-synthetic, beta-lactamase-resistant penicillin antibiotic. It is the benzathine salt form of cloxacillin, a formulation that provides sustained release and prolonged activity.[1][2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Cloxacillin benzathine, including its molecular weight and chemical formula. Detailed experimental protocols for its identification and quantification are presented, drawing from established pharmacopeial methods and contemporary research. The guide also visualizes the compound's structure and analytical workflows to support research and development activities.

Physicochemical Properties

This compound is a white or almost white crystalline powder.[3] Its chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source(s) |

| Chemical Formula | C₅₄H₅₆Cl₂N₈O₁₀S₂ | [1][2][4] |

| Molecular Weight | 1112.11 g/mol | [1][2][4][5] |

| CAS Number | 23736-58-5 | [1][2][4] |

| IUPAC Name | bis((2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid);N,N'-dibenzylethane-1,2-diamine | |

| Appearance | Crystalline powder | [3] |

| pH (10 mg/mL suspension) | 3.0 - 6.5 | [6][7] |

| Water Content | Not more than 5.0% | [6][7] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1] The beta-lactam ring of cloxacillin irreversibly binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death.[1]

Experimental Protocols

Identification

As per the United States Pharmacopeia (USP), the infrared absorption spectrum of a potassium bromide dispersion of this compound should be compared to the spectrum of the USP this compound Reference Standard (RS).[6][7]

-

Methodology:

-

Prepare a dispersion of the this compound sample in potassium bromide.

-

Record the infrared spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.

-

The spectrum of the sample should exhibit maxima only at the same wavelengths as that of the USP this compound RS.[7]

-

The UV absorption characteristics of a treated sample can also be used for identification.[6][7]

-

Methodology:

-

To approximately 20 mg of the sample in a 50-mL conical flask, add 5 mL of 5 N sodium hydroxide (B78521) and heat on a steam bath for 20 minutes.

-

Cool the solution and transfer 1 mL to a separator containing 10 mL of 1.2 N sulfuric acid.

-

Extract the solution with 50 mL of ether.

-

Wash the ether extract with 30 mL of water.

-

Extract the ether layer with 50 mL of 0.1 N sodium hydroxide.

-

The resulting solution should exhibit an ultraviolet absorption spectrum that is qualitatively similar to that of a standard solution prepared in the same manner using USP Cloxacillin Sodium RS.[7]

-

Assay by High-Performance Liquid Chromatography (HPLC)

The potency of this compound can be determined using a reversed-phase HPLC method as outlined in the USP.[8]

-

Chromatographic System:

-

Mobile Phase: A mixture of acetonitrile (B52724) and 0.1 M monobasic sodium phosphate (B84403) buffer (1:3). The pH is adjusted to 4.6 ± 0.2 with phosphoric acid or 1 N sodium hydroxide. The mobile phase should be filtered through a 0.45-µm nylon filter and degassed.[8][9]

-

Column: 4.6-mm × 25-cm; 10-µm packing L1.[8]

-

Detector: UV at 220 nm.[9]

-

Flow Rate: 1.5 mL/min.[8]

-

-

Solutions:

-

Diluent: A mixture of acetonitrile and 0.05 M monobasic sodium phosphate in water (2:3).[8]

-

Standard Preparation: Prepare duplicate solutions of USP Cloxacillin Sodium RS in the Diluent to a known concentration of about 112 µg/mL.[6]

-

Assay Preparation: Prepare duplicate solutions of this compound in the Diluent to a concentration of about 128 µg/mL.[6]

-

-

Procedure:

-

Inject equal volumes of the Standard preparations and Assay preparations into the chromatograph.

-

Record the peak areas for the major peaks.

-

Calculate the quantity, in µg, of cloxacillin (C₁₉H₁₈ClN₃O₅S) per mg of this compound taken.

-

Physicochemical Characterization of Nanocapsules

Recent research has focused on the development of this compound-loaded polymeric nanocapsules to enhance its therapeutic efficacy.[10][11] The characterization of these nanocarriers involves several key analytical techniques.

-

Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is employed to determine the mean diameter and size distribution of the nanocapsules. The zeta potential, a measure of the surface charge, is also determined to assess the stability of the nanoparticle suspension.[10]

-

Morphology: Atomic Force Microscopy (AFM) can be used to visualize the surface morphology and confirm the size of the nanocapsules.[10]

-

Entrapment Efficiency and In Vitro Release: A reversed-phase HPLC method is developed to quantify the amount of this compound encapsulated within the nanocapsules and to study its release kinetics in different media.[10]

Conclusion

This technical guide provides essential data and methodologies for researchers and professionals working with this compound. The summarized physicochemical properties, detailed experimental protocols for identification and assay, and insights into advanced characterization techniques for novel formulations offer a solid foundation for further research and development in the pharmaceutical sciences.

References

- 1. This compound | 23736-58-5 | FC171054 | Biosynth [biosynth.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound British Pharmacopoeia (BP) Reference Standard 23736-58-5 [sigmaaldrich.com]

- 4. This compound | CAS No- 23736-58-5 | Simson Pharma Limited [simsonpharma.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound [drugfuture.com]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. This compound-loaded polymeric nanocapsules: Physicochemical characterization, cell uptake, and intramammary antimicrobial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Cloxacillin Benzathine in Milk using High-Performance Liquid Chromatography (HPLC)

Introduction

Cloxacillin (B1194729) benzathine is a long-acting beta-lactam antibiotic frequently used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle. Regulatory agencies have established Maximum Residue Limits (MRLs) for cloxacillin in milk to ensure consumer safety.[1][2][3][4] A robust and reliable analytical method is therefore essential for monitoring cloxacillin residues in milk. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of cloxacillin in milk samples. The described protocol is intended for researchers, scientists, and professionals in the fields of drug development and food safety.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of cloxacillin. The protocol involves an initial sample preparation step to extract the analyte from the milk matrix and remove interfering substances, such as proteins and fats. The extracted sample is then injected into the HPLC system, where cloxacillin is separated on a C18 stationary phase and quantified based on its UV absorbance compared to a standard calibration curve.

Experimental Protocols

Materials and Reagents

-

Cloxacillin sodium reference standard (analytical grade)

-

HPLC grade acetonitrile (B52724)

-

HPLC grade methanol

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄), analytical grade

-

Ortho-phosphoric acid (OPA), analytical grade

-

Water, HPLC grade or equivalent (e.g., triple distilled)

-

Syringe filters, 0.45 µm PVDF or equivalent

-

Milk samples (blank and test)

Instrumentation

-

HPLC system equipped with a UV-Visible detector, binary pump, and autosampler.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Centrifuge.

-

Vortex mixer.

Preparation of Solutions

Mobile Phase Preparation:

-

Buffer Preparation (20mM KH₂PO₄, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20mM solution. Adjust the pH to 3.0 using ortho-phosphoric acid.

-

Mobile Phase: The mobile phase consists of a mixture of the prepared buffer and acetonitrile. A common starting ratio is 20:80 (v/v) of buffer to acetonitrile.[5] The final composition should be optimized based on the specific column and system to achieve good resolution and peak shape. Degas the mobile phase prior to use.

Standard Solution Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of cloxacillin sodium reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 1000 µg/mL.[5]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 25 µg/mL.[5] These solutions will be used to construct the calibration curve.

Sample Preparation Protocol

-

Protein Precipitation: To 1 mL of milk sample, add 3 mL of ice-cold methanol.[6]

-

Vortexing: Vortex the mixture vigorously for 20 seconds to ensure complete protein precipitation.[6]

-

Centrifugation: Centrifuge the sample at 8000 rpm for 20 minutes to pellet the precipitated proteins.[6]

-

Supernatant Collection: Carefully collect the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]

-

Injection: Inject 20 µL of the filtered sample into the HPLC system.[5][6]

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 20mM KH₂PO₄ (pH 3.0) : Acetonitrile (20:80, v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL[5] |

| Detection | UV at 224 nm[5] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes (adjust as needed for baseline resolution) |

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area of the cloxacillin standard against its concentration. The concentration of cloxacillin in the milk samples is then determined by interpolating the peak area of the sample on this calibration curve.

Method Validation Summary

The performance of this HPLC method should be validated according to ICH guidelines.[7] Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria/Results |

| Linearity (R²) | ≥ 0.999 over a concentration range of 5-25 µg/mL[5] |

| Limit of Detection (LOD) | 0.095 µg/mL[5] |

| Limit of Quantification (LOQ) | 0.271 µg/mL[5] |

| Accuracy (% Recovery) | Typically within 98-102% |

| Precision (% RSD) | Intra-day and Inter-day RSD < 2% |

| Specificity | No interfering peaks from endogenous milk components at the retention time of cloxacillin. |

Note: The LOD and LOQ values presented are from a study on cloxacillin sodium in bulk and pharmaceutical dosage forms and may vary for milk matrix analysis.

An HPLC-MS/MS method has shown a limit of quantification (LOQ) of 0.1 µg/kg for both cloxacillin and cloxacillin benzathine (1:1) in milk, with a precision of 5.1% for cloxacillin and 6.6% for this compound (1:1), and an accuracy of 100.0% and 96.4% respectively.[8]

Visualization of Experimental Workflow

Caption: Workflow for HPLC quantification of cloxacillin in milk.

Conclusion

The described RP-HPLC method provides a reliable and reproducible approach for the quantification of this compound residues in milk. The sample preparation is straightforward, and the chromatographic conditions allow for efficient separation and detection of the analyte. This method is suitable for routine monitoring and can be implemented in quality control laboratories to ensure compliance with regulatory standards for antibiotic residues in dairy products. For higher sensitivity and confirmation, the method can be adapted to an HPLC-MS/MS system.[8]

References